1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea is a complex organic compound that features a urea moiety linked to a phenyl ring substituted with a 6-methylpyridazin-3-yloxy group and an m-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 6-methylpyridazin-3-yloxy intermediate: This can be achieved by reacting 6-methylpyridazine with an appropriate phenol derivative under basic conditions.
Coupling with the phenyl ring: The intermediate is then coupled with a phenyl ring substituted with a urea moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the m-tolyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-phenylurea: Lacks the m-tolyl group, which may affect its biological activity and chemical properties.
1-Methyl-1-(4-((6-chloropyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea: Contains a chlorine atom instead of a methyl group on the pyridazine ring, potentially altering its reactivity and interactions with molecular targets.
Uniqueness
1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biologische Aktivität
1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea, a compound with the CAS number 1207047-45-7, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information:
- Molecular Formula: C20H20N4O2
- Molecular Weight: 348.4 g/mol
- CAS Number: 1207047-45-7
Property | Value |
---|---|
Molecular Formula | C20H20N4O2 |
Molecular Weight | 348.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the 6-methylpyridazin-3-yloxy intermediate and subsequent coupling with a urea derivative. The reaction conditions often require specific catalysts and bases to achieve optimal yields .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, halogen-substituted derivatives have shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 to 125 μM, demonstrating their potential as effective antibacterial agents .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. For example, derivatives of related urea compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth with IC50 values in the low micromolar range (e.g., 49.85 μM against specific cell lines) .
Case Study:
A recent study evaluated a series of urea derivatives for their anticancer activity and found that certain modifications significantly enhanced their efficacy against human cancer cell lines, suggesting that further exploration of the structure–activity relationship (SAR) could yield promising therapeutic candidates .
The mechanisms underlying the biological activity of these compounds are multifaceted:
- Inhibition of Protein Synthesis: Some derivatives inhibit bacterial protein synthesis pathways, leading to bactericidal effects.
- Apoptosis Induction: In cancer cells, the activation of apoptotic pathways has been observed, contributing to reduced cell viability.
- Biofilm Disruption: Certain compounds demonstrate the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness in treating infections .
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of related compounds:
Eigenschaften
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-5-4-6-16(13-14)21-20(25)24(3)17-8-10-18(11-9-17)26-19-12-7-15(2)22-23-19/h4-13H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLSCQQYYQFJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)C2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.